2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of dichloroaniline, methylsulfonyl, oxolane, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of 2,5-dichloroaniline: This can be achieved by chlorination of aniline.
N-methylsulfonylation: The 2,5-dichloroaniline is then reacted with a methylsulfonyl chloride in the presence of a base to form N-methylsulfonyl-2,5-dichloroaniline.
Acetamide formation: The N-methylsulfonyl-2,5-dichloroaniline is then reacted with oxolane-2-carboxylic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the dichloroaniline moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to dechlorinated or aminated products.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Biochemical Studies: The compound might be used in studies involving enzyme inhibition or protein binding.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Agrochemicals: Possible use as a pesticide or herbicide.
Polymers: Incorporation into polymer matrices for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloroaniline: Shares the dichloroaniline moiety.
N-methylsulfonylaniline: Contains the N-methylsulfonyl group.
Oxolane-2-carboxylic acid derivatives: Related through the oxolane moiety.
Uniqueness
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-23(20,21)18(13-7-10(15)4-5-12(13)16)9-14(19)17-8-11-3-2-6-22-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWLXGUSZZCWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1CCCO1)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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